molecular formula C11H10F3NO2 B4446535 2,3,4-Trifluorobenzoic acid, morpholide

2,3,4-Trifluorobenzoic acid, morpholide

Cat. No.: B4446535
M. Wt: 245.20 g/mol
InChI Key: OYQXKOYUFQGWLM-UHFFFAOYSA-N
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Description

2,3,4-Trifluorobenzoic acid, morpholide is a chemical compound with the molecular formula C11H10F3NO2 and a molecular weight of 245.1978 . This compound is characterized by the presence of three fluorine atoms attached to a benzoic acid core, along with a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,3,4-Trifluorobenzoic acid, morpholide typically involves the reaction of 2,3,4-Trifluorobenzoic acid with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

2,3,4-Trifluorobenzoic acid, morpholide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,4-Trifluorobenzoic acid, morpholide is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,3,4-Trifluorobenzoic acid, morpholide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to various biological targets. The morpholine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2,3,4-Trifluorobenzoic acid, morpholide can be compared with other fluorinated benzoic acids, such as:

  • 2,3,4-Trifluorobenzoic acid
  • 2,4,5-Trifluorobenzoic acid
  • 2,4,6-Trifluorobenzoic acid

These compounds share similar structural features but differ in the position and number of fluorine atoms. The presence of the morpholine ring in this compound adds to its uniqueness, providing distinct chemical and biological properties .

Properties

IUPAC Name

morpholin-4-yl-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c12-8-2-1-7(9(13)10(8)14)11(16)15-3-5-17-6-4-15/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQXKOYUFQGWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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